1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)7(3)11-5-4-8(10-11)9(12)13/h4-7H,1-3H3,(H,12,13) |
InChI Key |
MBJWBZBJUQQSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Hydrazine and Carbonyl Compounds
A common approach to synthesize pyrazole derivatives involves the condensation of hydrazine or hydrazine hydrate with α,β-unsaturated nitriles or ketones. For example, 3-aminocrotononitrile reacts with hydrazine hydrate under reflux (60–90 °C) for 8–24 hours to afford 3-amino-5-methylpyrazole, an important intermediate.
This step is conducted under mild conditions and yields around 75%, demonstrating efficiency and scalability.
Introduction of Carboxylic Acid Group by Oxidation
The 3-methyl-5-bromopyrazole intermediate can be oxidized to 5-bromo-1H-pyrazole-3-carboxylic acid using potassium permanganate (KMnO4) in acidic aqueous medium at 50–70 °C. The reaction involves slow addition of KMnO4 solution to the pyrazole substrate, followed by stirring and pH adjustment to isolate the acid product with yields up to 85%.
This oxidation step is crucial for installing the carboxylic acid moiety at the 3-position and is amenable to scale-up.
N-Substitution with 3-methylbutan-2-yl Group
The alkylation to introduce the 1-(3-methylbutan-2-yl) substituent on the pyrazole nitrogen can be achieved by condensation or nucleophilic substitution reactions, although detailed protocols specific to this substituent are scarce in the literature. General pyrazole N-alkylation methods involve using alkyl halides or ketones under basic or catalytic conditions.
One approach involves starting from 1H-pyrazole-3-carboxylic acid derivatives and reacting them with 3-methylbutan-2-yl halides or equivalents under controlled conditions to yield the target compound.
Alternative Regioselective Synthesis Using Trichloromethyl Enones
A recent methodology employs trichloromethyl enones as starting materials reacting with hydrazines to regioselectively synthesize 1-substituted-3-carboxyalkyl-1H-pyrazoles. The reaction proceeds through a one-pot, three-component process, with the trichloromethyl group serving as a carboxyalkyl precursor after methanolysis.
The selectivity depends on the hydrazine type: arylhydrazine hydrochlorides yield 1,3-regioisomers, while free hydrazines give 1,5-regioisomers. This method achieves moderate to excellent yields (41–97%) and offers a controlled route to carboxyalkyl pyrazoles structurally related to the target compound.
Detailed Example Synthesis (From Patent CN104844567A)
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| S1 | Ring closure: 3-aminocrotononitrile + hydrazine hydrate | 80 °C reflux, 8 h | 75 | Produces 3-amino-5-methylpyrazole |
| S2 | Bromination (not detailed here) | — | — | Intermediate for oxidation |
| S3 | Oxidation: 3-methyl-5-bromopyrazole + KMnO4 | 50 °C, slow addition, 30 min stirring at 70 °C | 85 | Yields 5-bromo-1H-pyrazole-3-carboxylic acid |
| S4 | Condensation with 2,3-dichloropyridine (example for related compound) | Mild conditions | — | Demonstrates condensation to form substituted pyrazole |
This route highlights mild reaction conditions and good yields with relatively straightforward purification steps, making it industrially viable.
Challenges and Industrial Considerations
- Some reported synthesis routes use hazardous reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and transition metal catalysts (InCl3), which generate toxic waste and complicate scale-up.
- Hydrolysis steps can lead to products highly soluble in water, complicating isolation and lowering yields.
- The described oxidation and condensation methods avoid these issues by using safer reagents and milder conditions, reducing environmental impact and cost.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrazine + 3-aminocrotononitrile | 3-aminocrotononitrile, hydrazine hydrate | Ring closure | 60–90 °C reflux, 8–24 h | ~75% | Mild, scalable | Requires hydrazine handling |
| Oxidation of 3-methyl-5-bromopyrazole | KMnO4, acidic aqueous | Oxidation | 50–70 °C, slow addition | ~85% | High yield, mild | Use of strong oxidant |
| N-Alkylation with 3-methylbutan-2-yl halide | Pyrazole acid, alkyl halide | Alkylation | Basic or catalytic conditions | Variable | Direct substitution | Limited detailed protocols |
| Trichloromethyl enone + hydrazine | Trichloromethyl enones, hydrazines | One-pot condensation | Room temp to moderate heat | 41–97% | Regioselective, versatile | Requires hydrazine control |
Chemical Reactions Analysis
1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using reagents such as halogens, alkylating agents, or acylating agents.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the substituents at the N1 position and modifications to the pyrazole ring. These variations influence molecular weight, solubility, and biological activity.
Table 1: Comparative Analysis of Pyrazole-3-Carboxylic Acid Derivatives
Biological Activity
1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 170.22 g/mol. The structural characteristics include a pyrazole ring and a carboxylic acid functional group, which are crucial for its biological activity.
Pharmacological Activities
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties. Studies show that this compound may inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models. For instance, derivatives of pyrazole have shown effectiveness in reducing edema in carrageenan-induced inflammation models .
- Anticancer Potential : Preliminary studies suggest that pyrazole derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in inflammatory pathways and microbial metabolism.
- Interaction with Biological Macromolecules : Initial studies suggest that this compound may interact with proteins and nucleic acids, affecting their function and leading to altered cellular responses .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against standard bacterial strains. The results indicated that certain modifications to the pyrazole structure enhance antibacterial activity significantly .
- Anti-inflammatory Activity : In an experimental model using rats, compounds similar to this compound were tested for their anti-inflammatory effects. Results showed a notable reduction in paw edema comparable to standard anti-inflammatory drugs like ibuprofen .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
